1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione -

1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione

Catalog Number: EVT-4936421
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione and its derivatives has been described in the literature. One approach involves a multistep synthesis starting with ethyl[3-14C]acetoacetate, utilizing a modified Hantzsch synthesis to arrive at the target compound []. This specific synthesis route highlights the incorporation of a radiolabeled carbon atom for potential use in metabolic and distribution studies.

Mechanism of Action
  • Histamine H1 receptors: By antagonizing these receptors, these compounds might contribute to antiallergic effects [, ].
  • 5-Lipoxygenase: Inhibiting this enzyme could lead to reduced production of leukotrienes, further contributing to anti-inflammatory and antiallergic effects [, ].
  • Voltage-gated sodium channels: Some derivatives exhibit interaction with sodium channels, impacting their inactivation kinetics and potentially influencing neuronal excitability [].
Applications
  • Antiallergic Research: Compounds containing this structural element exhibit potent antiallergic activity in vitro and in vivo. For example, one derivative demonstrated significant inhibition of passive cutaneous anaphylaxis in rats, surpassing the potency of established antiallergic drugs like ketotifen and oxatomide []. This activity is attributed to the compound's ability to block histamine H1 receptors and inhibit 5-lipoxygenase activity, both crucial players in allergic responses [, ].
  • Cardiovascular Research: Research highlights the potential of certain derivatives in modulating cardiac sodium channels []. This modulation influences the channel's sensitivity to inactivation inhibitors, providing valuable insights into cardiac electrophysiology and potential therapeutic avenues for cardiac arrhythmias.
  • Neuroscience Research: Derivatives of this compound have shown promising results in modulating neuronal activity and behavior. Studies in rodents and primates reveal that these compounds can influence locomotor activity, produce antidepressant-like effects, and interact with the opioid system, highlighting their potential as pharmacological tools in neuroscience research [, , , ].
Future Directions
  • Investigating Drug Interactions: Research into the interactions of these compounds with other drugs, particularly in the context of polydrug use and potential cross-sensitization, is crucial for understanding their overall pharmacological profile and potential risks [].

(E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene

  • Compound Description: This compound is studied for its conformational preferences and intermolecular forces. It is not reported to have any specific biological activity in the provided papers. []
  • Relevance: While not directly sharing the same core structure as 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, this compound presents a similar interest in studying conformational preferences and the influence of intermolecular forces on molecular structure. []

S-(2-nitrophenyl)benzenecarbothiolate

  • Compound Description: This compound is also investigated for its conformational preferences and the impact of intra- and intermolecular forces on its structure. There is no mention of biological activity in the context of this compound in the papers provided. []
  • Relevance: Similar to the previous compound, this molecule holds relevance in the context of conformational studies and intermolecular interactions, although it doesn't directly share the core structure with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. []

1-(2-nitrophenylthio)-2,5-pyrrolidinedione

  • Compound Description: This compound is studied for its conformational preferences and the role of intra- and intermolecular forces in defining its structure. No specific biological activity is mentioned in the papers provided. []
  • Relevance: This compound shares the 2,5-pyrrolidinedione ring system with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione and presents a point of comparison in terms of how different substituents influence molecular conformation. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine) dihydrochloride

  • Compound Description: Manidipine dihydrochloride is a calcium channel blocker used as an antihypertensive agent. Its optical isomers have been synthesized and studied for their biological activity. The (S)-(+)-isomer of manidipine is significantly more potent than the (R)-(-)-isomer in both antihypertensive activity and radioligand binding assays using [3H]nitrendipine. []

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a)

  • Compound Description: This compound serves as a parent compound in a series of 3-(3-pyridyl)acrylamides investigated for antiallergic activity. []
  • Relevance: This compound shares the entire 4-[4-(diphenylmethyl)-1-piperazinyl]butyl substructure with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, suggesting a potential for similar biological activity. The difference lies in the presence of the acrylamide group in this compound compared to the pyrrolidinedione ring system in the target compound. []
  • Compound Description: This compound, designated as AL-3264, exhibits potent antiallergic activity by inhibiting both chemical mediator release and the enzyme 5-lipoxygenase. It also shows histamine H1 receptor antagonism. AL-3264 has demonstrated good efficacy in various animal models of allergy, including passive cutaneous anaphylaxis (PCA) and antigen-induced bronchoconstriction. Notably, it exhibits a better balance of antiallergic properties compared to ketotifen and oxatomide. [, , , , , ]
  • Relevance: This compound shares the entire 4-[4-(diphenylmethyl)-1-piperazinyl]butyl substructure with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, making it a close structural analogue. The primary difference lies in the presence of the 3-(6-methyl-3-pyridyl)acrylamide group in AL-3264 compared to the pyrrolidinedione ring system in the target compound. [, , , , , ]

N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 -carboxamides (3a–g and 5a)

  • Compound Description: These compounds are a series of oxopyridinecarboxamide derivatives designed and synthesized for their potential antiallergic activity. Compounds 3a and 5a from this series displayed potent antiallergic effects in the rat PCA test and exhibited potent inhibition of the enzyme 5-lipoxygenase (5-LO) in vitro. []
  • Relevance: These compounds share the 4-(4-diphenylmethyl-1-piperazinyl)butyl substructure with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. Despite the structural similarity, the presence of the oxopyridinecarboxamide moiety in these compounds sets them apart and contributes to their antiallergic properties. []

2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

  • Compound Description: This compound, along with its carbon-14 and carbon-13 labeled versions, was synthesized and characterized. []
  • Relevance: While not sharing a direct structural similarity with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, this compound provides a point of comparison due to the presence of the piperazine ring system, a common structural motif in medicinal chemistry. []
  • Compound Description: Ethotoin, along with mephenytoin, glutethimide, methsuximide, phensuximide, and paramethadione, belongs to a group of drugs used as antiepileptics. These compounds share structural similarities and have been studied for their interactions with lanthanide shift reagents in NMR analysis. []
  • Relevance: These compounds, including ethosuximide, share the 2,5-pyrrolidinedione ring system with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. This structural similarity suggests the potential for shared pharmacological targets or mechanisms, at least within a certain subset of these antiepileptic drugs. []

3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione

  • Compound Description: This compound represents a ribosylated analogue of the antiepileptic drug, mesuximide. []
  • Relevance: This compound shares the 2,5-pyrrolidinedione ring system with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. The structural similarity, especially the presence of the 3-methyl-3-phenyl substitution on the pyrrolidinedione ring, suggests potential overlap in their pharmacological profiles or targets. []

[(+)‐4‐[(αR)‐α‐((2S,5R)‐4‐Allyl‐2,5‐dimethyl‐1‐piperazinyl)‐3‐methoxybenzyl]‐N,N‐diethylbenzamide (SNC80)

  • Compound Description: SNC80 is a potent and selective δ-opioid receptor agonist that has been extensively studied for its pharmacological effects, including antinociception, locomotor stimulation, and antidepressant-like effects. It has also been shown to produce convulsions in some animal models. [, , , , , , , , , , , , , , , , ]
  • Relevance: SNC80 shares the (2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl moiety with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, suggesting the potential for similar interactions with biological targets, particularly those involving the piperazine ring system. [, , , , , , , , , , , , , , , , ]

3-(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides

  • Compound Description: This series of compounds represents potent, non-peptidic agonists of both the μ and δ opioid receptors. [, ]
  • Relevance: These compounds share the (2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl moiety with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, suggesting a potential for interaction with similar biological targets, particularly those recognizing the piperazine ring. [, ]

(+)-4-[α(R)-α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]-3-hydroxybenzyl]-N,N-diethylbenzamide ((+)BW373U86)

  • Compound Description: (+)BW373U86 is a potent and selective δ-opioid receptor agonist that exhibits a range of pharmacological effects, including antinociception, locomotor stimulation, and modulation of neurotransmitter release. [, , , , , , ]
  • Relevance: (+)BW373U86 shares the (2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl moiety with 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. This structural similarity suggests the potential for similar interactions with biological targets, particularly those that recognize the piperazine ring. [, , , , , , ]

1-[[4-(acetylamino)phenyl]methyl]-4-(2-phenylethyl)-4-piperidinecarboxylic acid, ethyl ester (CYM51010)

  • Compound Description: CYM51010 is an opioid ligand with a complex structure that has been shown to induce co-internalization of mu and delta opioid receptors in hippocampal cultures. []
  • Relevance: This compound, while not directly similar to 1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, highlights the biological relevance of piperidine-containing structures in the context of opioid receptor pharmacology. Both compounds share the piperazine ring as a core structural feature, suggesting that modifications around this ring can lead to diverse pharmacological profiles. []

Properties

Product Name

1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione

IUPAC Name

1-[(4-benzhydrylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c26-20-11-12-21(27)25(20)17-23-13-15-24(16-14-23)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,22H,11-17H2

InChI Key

DSEPLLDIQNSOIF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.